molecular formula C20H19FN4O2 B12174117 N-(3-fluorophenethyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide

N-(3-fluorophenethyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B12174117
M. Wt: 366.4 g/mol
InChI Key: UYRLTVVHCUVNDM-UHFFFAOYSA-N
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Description

“N-(3-fluorophenethyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide” is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorophenethyl group and an indazole moiety suggests that this compound may exhibit unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-fluorophenethyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide” typically involves multiple steps, including the formation of the indazole core, the introduction of the fluorophenethyl group, and the construction of the pyrrolidinecarboxamide moiety. Common synthetic routes may include:

    Formation of Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.

    Introduction of Fluorophenethyl Group: This step may involve nucleophilic substitution reactions using fluorobenzene derivatives.

    Construction of Pyrrolidinecarboxamide Moiety: This can be done through amide bond formation reactions using appropriate carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“N-(3-fluorophenethyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigating its potential as a therapeutic agent for treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Exploring its use in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of “N-(3-fluorophenethyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide” would likely involve interactions with specific molecular targets, such as enzymes, receptors, or ion channels. The indazole moiety is known to interact with various biological targets, potentially modulating signaling pathways and cellular processes. The fluorophenethyl group may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenethyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide
  • N-(3-methylphenethyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide
  • N-(3-bromophenethyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide

Uniqueness

“N-(3-fluorophenethyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide” is unique due to the presence of the fluorophenethyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. Fluorine atoms are known to enhance metabolic stability, lipophilicity, and binding interactions, making this compound potentially more effective and selective compared to its analogs.

Properties

Molecular Formula

C20H19FN4O2

Molecular Weight

366.4 g/mol

IUPAC Name

N-[2-(3-fluorophenyl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H19FN4O2/c21-15-5-3-4-13(10-15)8-9-22-20(27)14-11-18(26)25(12-14)19-16-6-1-2-7-17(16)23-24-19/h1-7,10,14H,8-9,11-12H2,(H,22,27)(H,23,24)

InChI Key

UYRLTVVHCUVNDM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCCC4=CC(=CC=C4)F

Origin of Product

United States

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